1-Iodo-2-(trifluoromethyl)naphthalene
Description
Significance of Halogenated Naphthalene (B1677914) Scaffolds in Modern Organic Chemistry
The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a fundamental structural motif found in numerous biologically active compounds and functional materials. ekb.eg The introduction of halogen atoms onto this framework dramatically expands its synthetic utility and modulates its physicochemical properties. Halogenated naphthalenes are crucial intermediates in a wide array of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions.
The carbon-halogen bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, iodo- and bromo-naphthalenes are excellent substrates for well-established reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. ekb.eg These reactions enable the straightforward installation of diverse functional groups, including alkyl, aryl, and amino moieties, providing access to a vast chemical space. This versatility has made halogenated naphthalenes indispensable in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. innospk.com Furthermore, halogenation can influence the electronic nature of the naphthalene ring system and enhance properties like lipophilicity, which is a critical parameter in drug design. jst.go.jp
Importance of Trifluoromethyl Groups in Chemical Research
The trifluoromethyl (-CF3) group is a unique and highly sought-after substituent in contemporary chemical research, particularly in the development of pharmaceuticals and advanced materials. Its incorporation into an organic molecule can profoundly alter its biological and physical properties. The -CF3 group is characterized by its high electronegativity, metabolic stability, and significant lipophilicity.
In medicinal chemistry, replacing a methyl group with a trifluoromethyl group is a common strategy to block metabolic oxidation, thereby increasing the drug's half-life and bioavailability. The strong electron-withdrawing nature of the -CF3 group can also modulate the acidity or basicity of nearby functional groups and enhance binding interactions with biological targets. Many successful drugs across various therapeutic areas contain the trifluoromethyl moiety.
From a materials science perspective, the introduction of -CF3 groups can enhance the thermal stability, oxidative resistance, and solubility of polymers and other organic materials. In the context of naphthalene, the presence of a trifluoromethyl group significantly influences the electronic properties of the aromatic system, making trifluoromethylated naphthalenes valuable components for creating sensitive molecular probes and functional materials.
Overview of 1-Iodo-2-(trifluoromethyl)naphthalene as a Key Synthetic Intermediate
This compound represents a highly versatile, bifunctional building block for organic synthesis. This compound combines the reactivity of an iodinated aromatic ring with the unique properties conferred by the adjacent trifluoromethyl group. The carbon-iodine bond at the 1-position is particularly susceptible to oxidative addition, making it an ideal precursor for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of various substituents at this position.
Simultaneously, the electron-withdrawing trifluoromethyl group at the 2-position influences the reactivity of the naphthalene core and imparts its characteristic properties to the final product. The synthesis of related bis(trifluoromethyl)naphthalenes has been reported to proceed through (trifluoromethyl)iodonaphthalene intermediates, highlighting the role of such compounds in constructing more complex fluorinated systems. While detailed research findings specifically for this compound are not extensively documented in the literature, its structural features position it as a valuable tool for chemists aiming to synthesize novel, highly functionalized naphthalene derivatives for applications in drug discovery and materials science.
Due to the limited availability of specific data for this compound, the properties of its isomer, 1-Iodo-8-(trifluoromethyl)naphthalene, are presented below for illustrative purposes.
| Property | Value |
| IUPAC Name | 1-iodo-8-(trifluoromethyl)naphthalene |
| CAS Number | 1261452-50-9 |
| Molecular Formula | C11H6F3I |
| Molecular Weight | 322.07 g/mol |
| Purity | ≥95% |
Synthetic Pathways to this compound
The synthesis of halogenated and trifluoromethylated naphthalene derivatives is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by these functional groups. This article focuses exclusively on the synthetic methodologies for producing this compound, with a specific emphasis on direct iodination techniques applied to trifluoromethylated naphthalene precursors.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H6F3I |
|---|---|
Molecular Weight |
322.06 g/mol |
IUPAC Name |
1-iodo-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6F3I/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6H |
InChI Key |
HBLRHYLYJIVVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)C(F)(F)F |
Origin of Product |
United States |
Direct Iodination Approaches for Trifluoromethylated Naphthalene Precursors
Regioselectivity Control in Naphthalene Iodination
The synthesis of this compound necessitates strict control over the position of iodination. This can be achieved either through direct iodination of 2-(trifluoromethyl)naphthalene or by employing a multi-step sequence involving a directing group.
The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group in electrophilic aromatic substitution due to its powerful electron-withdrawing nature. However, in the context of the naphthalene ring system, the α-positions (1, 4, 5, and 8) are inherently more reactive towards electrophiles than the β-positions (2, 3, 6, and 7). When a deactivating group is present at a β-position, such as in 2-(trifluoromethyl)naphthalene, electrophilic attack is generally directed towards an α-position in the same ring. Theoretical principles suggest that a -I (negative inductive effect) substituent at the C2 position will orient an incoming electrophile primarily to the C1 position. Despite this, direct iodination of substrates with strongly deactivating groups can be challenging and may require harsh conditions, potentially leading to mixtures of isomers. acs.org
Given the challenges of direct iodination on a deactivated ring, a more reliable method for ensuring regioselectivity is the Sandmeyer reaction . This classic transformation allows for the introduction of an iodo group at a specific position via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org This synthetic route would begin with 1-amino-2-(trifluoromethyl)naphthalene. The amino group can be converted into a diazonium salt using sodium nitrite in the presence of a strong acid. Subsequent treatment of the diazonium salt with potassium iodide yields the desired this compound with high regiochemical purity. organic-chemistry.org This method circumvents the potential issues of regioselectivity associated with direct electrophilic attack on the deactivated naphthalene ring.
A plausible synthetic pathway leveraging this approach is outlined in a multi-step synthesis of bis(trifluoromethyl)naphthalenes, which involves the sequence: (trifluoromethyl)nitro- → (trifluoromethyl)amino- → (trifluoromethyl)iodonaphthalenes. jst.go.jp This sequence highlights the utility of the amino group as a precursor to the iodo group for achieving specific substitution patterns.
Introduction of the Trifluoromethyl Group onto Iodinated Naphthalene Frameworks
The alternative synthetic strategy involves introducing the trifluoromethyl group onto a pre-functionalized iodonaphthalene scaffold. This transformation is a cornerstone of modern organofluorine chemistry, with copper-mediated methods being particularly prominent.
Copper-mediated reactions are widely employed for the formation of C-CF₃ bonds, offering a robust methodology for the trifluoromethylation of aryl iodides like 1-iodonaphthalene (B165133) derivatives.
The reaction of an aryl iodide with trifluoromethyl iodide (CF₃I) in the presence of copper is a foundational method for trifluoromethylation. This process, often conducted at elevated temperatures in a polar aprotic solvent like DMF or NMP, involves the formation of a key CuCF₃ intermediate. One established procedure involves the reaction of an iodo compound with trifluoromethyl iodide and copper powder in pyridine. jst.go.jp
To circumvent the challenges of handling gaseous CF₃I, variations have been developed where a trifluoromethylzinc reagent, prepared in situ from CF₃I and zinc dust, is used in a copper-catalyzed reaction. This method proceeds under mild conditions and provides trifluoromethylated aromatic products in moderate to high yields without the need for fluoride additives that are often required for other trifluoromethyl sources like CF₃SiR₃. organic-chemistry.orgnih.gov
Table 1: Copper-Catalyzed Trifluoromethylation of Aryl Iodides with in situ generated Zn(CF₃)I Data sourced from studies on various aryl iodides.
| Entry | Aryl Iodide Substrate | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodobenzonitrile | CuI | phen | DMPU | 50 | 95 |
| 2 | Methyl 4-iodobenzoate | CuI | phen | DMPU | 50 | 88 |
| 3 | 4-Nitroiodobenzene | CuI | phen | DMPU | 50 | 79 |
| 4 | 1-Iodo-4-(trifluoromethyl)benzene | CuI | phen | DMPU | 50 | 83 |
phen = 1,10-phenanthroline (B135089); DMPU = 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone. Yields are representative for the methodology. nih.gov
Research has led to the development of more convenient and often safer trifluoromethyl sources that can be used in copper-catalyzed reactions. These novel reagents are typically stable solids and can be pre-formed copper complexes or salts that generate the reactive trifluoromethylating species in situ.
One significant advancement is the use of trifluoroacetate salts (e.g., CF₃CO₂Na or CF₃CO₂K) as inexpensive and readily available sources of the CF₃ group. Copper-catalyzed decarboxylative trifluoromethylation of aryl iodides using these salts has been demonstrated, although it may require high temperatures or flow chemistry techniques to be efficient.
More recently, stable, pre-formed copper(I) complexes have been developed that serve as direct trifluoromethylating reagents. An example is the air-stable complex [Cu(phen)O₂CCF₃], which is prepared from readily available starting materials and effectively trifluoromethylates a variety of aryl and heteroaryl iodides in high yields. Another class of reagents includes copper(I) chlorodifluoroacetate complexes, such as [L₂Cu][O₂CCF₂Cl] (where L is a ligand like bipyridine or phenanthroline), which react with aryl iodides in the presence of CsF to afford trifluoromethylarenes. wikipedia.org
Table 2: Examples of Novel Copper-Based Trifluoromethylating Reagents
| Reagent Type | Example Reagent | Substrate | Conditions | Key Features |
| Trifluoroacetate Salt | CF₃CO₂K | Aryl Iodides | CuI, 1,10-phenanthroline, NMP, 140-190°C (Flow) | Inexpensive CF₃ source; requires high temperature. |
| Pre-formed Cu(I) Complex | [Cu(phen)O₂CCF₃] | Aryl Iodides | DMF, 80°C | Air-stable solid; good yields for diverse substrates. |
| Chlorodifluoroacetate Complex | [Cu(phen)][O₂CCF₂Cl] | Aryl Iodides | CsF, DMF, 75°C | Involves a difluorocarbene intermediate. |
The efficiency of copper-catalyzed trifluoromethylation reactions is often dramatically improved by the addition of ligands. Diamine ligands, particularly 1,10-phenanthroline (phen) and its derivatives, have been found to be highly effective.
In the reaction between a copper(I) source and a trifluoromethyl source (like Me₃SiCF₃), a key intermediate, CuCF₃, is formed. The subsequent reaction with an aryl iodide can be slow. Ligands such as phen coordinate to the copper center, forming complexes like [Cu(phen)CF₃]. This coordination accelerates the rate-limiting step of oxidative addition of the aryl iodide to the copper complex and the subsequent reductive elimination that forms the C-CF₃ bond and regenerates the active catalyst. Studies have shown that while some reactions can proceed without a ligand, the presence of phen often accelerates the reaction and can lead to higher yields, especially for more challenging substrates. organic-chemistry.orgnih.gov The choice of ligand can be crucial for optimizing the reaction for a specific substrate.
An alternative to the nucleophilic trifluoromethylation methods described above is the use of electrophilic trifluoromethylating agents ("CF₃⁺" sources). Among the most important of these are hypervalent iodine reagents.
Pioneering work by Yagupolskii led to the development of S-(trifluoromethyl)diarylsulfonium salts. acs.orgorganic-chemistry.org Subsequently, more stable and widely applicable reagents were developed, notably the Umemoto reagents (e.g., S-(trifluoromethyl)dibenzothiophenium triflate) and the Togni reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). organic-chemistry.orggoogle.com
These reagents can transfer a CF₃ group to a wide range of nucleophiles. While they are often used for the trifluoromethylation of C-H bonds or soft nucleophiles like thiols and enolates, they can also be employed in transition metal-catalyzed reactions. google.com For instance, a copper-mediated Sandmeyer-type trifluoromethylation has been developed using an Umemoto reagent as the trifluoromethyl source in the presence of isoamyl nitrite to convert arylamines to trifluoromethylated arenes. nih.gov This approach could be applied to a 1-amino-2-iodonaphthalene precursor, where the amino group is converted to the trifluoromethyl group.
Furthermore, Togni's reagent can participate in copper-catalyzed reactions. For instance, the reaction of enamines with Togni's reagent in the presence of CuI leads to β-trifluoromethylated enamines, indicating the generation of a CF₃ radical via interaction between the copper salt and the hypervalent iodine reagent. This reactivity highlights the potential for using these electrophilic reagents in copper-catalyzed cross-coupling reactions with iodinated naphthalenes, likely proceeding through a radical mechanism.
Hypervalent Iodine Reagents for Electrophilic Trifluoromethylation
Activation Mechanisms of Hypervalent Iodine(III) Reagents
Hypervalent iodine(III) reagents, such as Togni and Yagupolskii reagents, are prominent in electrophilic trifluoromethylation. acs.orgacs.org These reagents are generally stable, crystalline solids. acs.org Their reactivity, however, can be significantly enhanced through activation, a process believed to weaken the I-CF₃ bond, thereby facilitating the transfer of the CF₃ group. acs.org
Activation is commonly achieved through the use of Lewis acids or Brønsted acids. acs.orgresearchgate.net Lewis acids, such as zinc triflate (Zn(OTf)₂), can coordinate to the oxygen atom of the reagent, leading to an elongation of the iodine-oxygen bond and a distortion of the geometry around the iodine center. acs.org This structural change moves the reagent towards a more reactive iodonium species, priming it for nucleophilic attack. acs.org It has been proposed that this activation enhances the electrophilicity of the iodine center. researchgate.net
Similarly, strong Brønsted acids, like sulfonic acids, can activate hypervalent iodine reagents, leading to the formation of trifluoromethyl sulfonates in good yields. acs.org The interaction with the acid is thought to promote the release of the CF₃ unit. acs.org In some instances, fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance reactivity by forming a hydrogen-bonding solvent cluster that increases the electrophilicity of the iodine center. researchgate.net
Computational studies and experimental evidence suggest that the reaction can proceed through different pathways, including reductive elimination and Sₙ2-type mechanisms. nih.gov The exact mechanism can be influenced by the solvent and the nature of the nucleophile. nih.gov Furthermore, radical mechanisms involving single electron transfer (SET) have also been proposed and may compete with polar pathways. nih.govnih.gov The formation of a CF₃ radical can be induced thermally through internal dissociative electron transfer. nih.gov
The electronic properties of the hypervalent iodine reagent itself can also be modulated to enhance reactivity. The introduction of electron-withdrawing groups, such as a nitro group, on the aromatic ring of the reagent can make the iodine center more electron-deficient, thereby increasing its propensity for reduction and enhancing its reactivity. acs.org
Substrate Scope and Limitations in Trifluoromethylation
The application of hypervalent iodine(III) reagents for the trifluoromethylation of naphthalene derivatives is influenced by the nature of the substrate and the reaction conditions. These reagents have demonstrated a broad substrate scope, successfully trifluoromethylating a wide range of nucleophiles, including carbon- and heteroatom-centered ones. beilstein-journals.org For instance, both aromatic and aliphatic thiols can undergo S-trifluoromethylation in high yields. beilstein-journals.org
In the context of naphthalenes, direct C-H trifluoromethylation can be challenging. However, palladium-catalyzed ortho-trifluoromethylation of heterocycle-substituted arenes has been achieved using Umemoto's reagents, although Togni's reagent gave significantly lower yields in this specific application. beilstein-journals.org This highlights that the choice of reagent is critical and substrate-dependent.
Limitations of these reagents do exist. One significant limitation is the poor solubility of some derivatives in common organic solvents, which can hinder their synthetic utility. acs.org Furthermore, the reactivity can be highly dependent on the electronic and steric properties of the substrate. While a variety of functional groups are tolerated in many trifluoromethylation reactions, highly electron-deficient or sterically hindered substrates may react poorly or not at all. nih.gov
For example, in the hydrotrifluoromethylation of alkenes using Togni reagent, various functional groups like aryl halides, esters, and carbonyls are well-tolerated. nih.gov However, the efficiency of the reaction can be influenced by the substitution pattern of the alkene. nih.gov In some cases, even though the desired trifluoromethylated product is formed, side reactions or decomposition of the reagent can occur, especially in the presence of certain additives or under prolonged reaction times. nih.gov
It is also important to note that while hypervalent iodine reagents are generally considered mild, they are energetic materials and can decompose exothermically, necessitating careful handling and temperature control. acs.org
Alternative Methods for Trifluoromethyl Group Incorporation
Beyond hypervalent iodine reagents, several other methodologies have been developed for the incorporation of a trifluoromethyl group onto aromatic systems like naphthalene. A prominent alternative involves copper-catalyzed trifluoromethylation reactions. organic-chemistry.orgias.ac.in These methods often utilize nucleophilic trifluoromethyl sources, such as trifluoromethyltrialkylsilanes (e.g., TMSCF₃, the Ruppert-Prakash reagent), in the presence of a copper(I) salt. organic-chemistry.orgd-nb.info
The copper-catalyzed trifluoromethylation of aryl iodides is a particularly relevant transformation for the synthesis of this compound. d-nb.info In these reactions, a copper(I) salt catalyzes the cross-coupling of an aryl iodide with a trifluoromethyl source. d-nb.infonih.gov The reaction mechanism is thought to involve the formation of a trifluoromethyl copper (CuCF₃) species via transmetalation. d-nb.info This is followed by oxidative addition of the aryl iodide to the copper center and subsequent reductive elimination to yield the trifluoromethylated arene. d-nb.info
Various sources of the trifluoromethyl group can be employed in these copper-catalyzed reactions. Potassium (trifluoromethyl)trimethoxyborate has been introduced as a stable, easy-to-handle crystalline salt that can effectively trifluoromethylate aryl iodides in the presence of a Cu(I)/1,10-phenanthroline complex under mild, base-free conditions. nih.gov Another approach involves the in-situ generation of a trifluoromethylzinc reagent from trifluoromethyl iodide and zinc dust, which can then participate in the copper-catalyzed reaction without the need for fluoride additives that are typically required for activating silyl reagents. d-nb.info
The choice of solvent and additives can be crucial for the success of these reactions. For instance, the use of trimethylborate can help to stabilize the in-situ generated trifluoromethyl anion and prevent its rapid decomposition. organic-chemistry.org The substrate scope for copper-catalyzed trifluoromethylation is generally broad, with good tolerance for various functional groups. ias.ac.in
The following table summarizes selected examples of copper-catalyzed trifluoromethylation of aryl iodides, which is a key step in synthesizing compounds like this compound.
| Trifluoromethyl Source | Catalyst/Promoter | Key Features | Reference |
|---|---|---|---|
| CF₃SiMe₃ (Ruppert-Prakash Reagent) | Cu(I) salts / Fluoride source | Versatile and widely used nucleophilic CF₃ source. d-nb.info | d-nb.info |
| K[CF₃B(OMe)₃] | Cu(I)/1,10-phenanthroline | Stable, crystalline reagent; mild, base-free conditions. nih.gov | nih.gov |
| CF₃I / Zn dust | Cu(I) salt | In-situ generation of CF₃Zn reagent; no fluoride additive needed. d-nb.info | d-nb.info |
| TMSCF₃ / Borate | Copper catalyst | Borate stabilizes the in-situ generated CF₃ anion. organic-chemistry.org | organic-chemistry.org |
De Novo Naphthalene Ring Construction Approaches for Fluorinated and Iodinated Derivatives
An alternative to the late-stage functionalization of a pre-existing naphthalene core is the de novo construction of the ring system from precursors that already contain the desired trifluoromethyl and iodo substituents, or their precursors.
Cyclization Reactions with Trifluoromethylated Precursors
The construction of trifluoromethyl-substituted naphthalenes can be achieved through the cyclization of appropriately substituted acyclic precursors. One such strategy involves the reaction of Grignard reagents with trifluoromethyl ketones. For example, the 1,2-addition of benzyl Grignard reagents to 1-(3,4-dihydro-2H-5-pyranyl)-2,2,2-trifluoro-1-ethanone, followed by dehydration of the resulting alcohol, yields an intermediate diene that readily undergoes cyclization to form substituted trifluoromethylnaphthalenes. soton.ac.uk
Another powerful method for constructing the naphthalene ring is through electrophilic cyclization of alkynes. nih.gov Arene-containing propargylic alcohols can undergo a 6-endo-dig cyclization in the presence of an electrophile like iodine monochloride (ICl) or molecular iodine (I₂) to regioselectively produce a variety of substituted naphthalenes under mild conditions. nih.gov This methodology is tolerant of various functional groups. nih.gov By starting with a precursor that contains a trifluoromethyl group on the aromatic ring, this method could be adapted for the synthesis of this compound.
Radical cascade cyclization reactions also offer a pathway to trifluoromethylated cyclic compounds. researchgate.netmdpi.com For instance, a trifluoromethyl radical can add to an alkene, triggering an intramolecular cyclization to form a new ring system. mdpi.com By designing a suitable acyclic precursor containing an alkyne and an appropriately positioned trifluoromethylated aromatic ring, a radical-initiated cyclization could be envisioned to construct the naphthalene core.
Aryne Reactions in Multisubsituted Naphthalene Synthesis
Aryne chemistry provides a powerful tool for the synthesis of multisubstituted aromatic compounds, including naphthalenes. The reaction of arynes with 2-pyrones via a Diels-Alder reaction, followed by a retro-Diels-Alder extrusion of carbon dioxide, is a well-established method for naphthalene synthesis.
This approach is highly versatile, as a wide variety of substituted 2-pyrones and aryne precursors (such as o-silylaryl triflates) can be utilized, allowing for the synthesis of highly functionalized naphthalenes. Notably, 2-pyrones bearing electron-withdrawing groups, including a trifluoromethyl group, can smoothly participate in these reactions. For instance, 6-trifluoromethyl-substituted 2-pyrone has been shown to react with benzyne to produce 1-trifluoromethyl-substituted naphthalene in moderate yield.
By employing a suitably substituted aryne precursor, it is conceivable to introduce an iodine atom or a precursor group at the desired position on the newly formed ring. The broad substrate scope of this reaction makes it an attractive strategy for the convergent synthesis of complex naphthalene derivatives like this compound.
Diels-Alder Strategies for Naphthalene Core Formation
The Diels-Alder reaction is a cornerstone of cyclic compound synthesis and can be effectively employed for the construction of the naphthalene core. researchgate.netresearchgate.net This [4+2] cycloaddition reaction, typically followed by an aromatization step, allows for the assembly of the bicyclic aromatic system from simpler diene and dienophile components. researchgate.net
Fluorinated dienes or dienophiles can be used to introduce fluorine-containing substituents into the naphthalene ring from the outset. researchgate.net For example, trifluoromethyl ynones have been shown to undergo rapid Diels-Alder cycloadditions with furans in near-quantitative yields. researchgate.net Subsequent transformations of the resulting cycloadduct could then lead to the formation of a trifluoromethylated naphthalene.
Another approach involves the intramolecular Diels-Alder reaction of styryl-ynones, which can be thermally activated to form tricyclic naphthalenes. unipr.it While this often requires high temperatures, the use of catalysts can lower the activation energy. unipr.it More recently, a manganese dioxide-promoted cascade reaction of styrylynols has been shown to produce fused tricycles with a naphthalene core at room temperature. unipr.it This process involves a sequential oxidation, a step-wise Diels-Alder cyclization, and a final rearomatization. unipr.it By incorporating the desired trifluoromethyl and iodo functionalities into the starting styrylynol, this method could provide a direct route to the target compound.
Sequential Synthesis Routes for this compound Isomers
Sequential synthesis provides a versatile approach to constructing this compound by building the molecule step-by-step, ensuring precise placement of the iodo and trifluoromethyl groups.
A common and effective stepwise strategy involves the introduction of a trifluoromethyl group onto a pre-functionalized naphthalene ring, followed by the introduction of the iodo group. A plausible and widely utilized sequence for such transformations is the nitration of a suitable naphthalene precursor, followed by reduction of the nitro group to an amine, and subsequent conversion of the amine to an iodide via a Sandmeyer-type reaction.
The initial step in this sequence would be the nitration of 2-(trifluoromethyl)naphthalene. While the direct nitration of 2-(trifluoromethyl)naphthalene is not extensively detailed in readily available literature, the nitration of naphthalene itself is a well-established process. Typically, a nitrating mixture of nitric acid and sulfuric acid is employed, which predominantly yields 1-nitronaphthalene with high selectivity. The reaction conditions for the nitration of naphthalene are summarized in the table below.
Table 1: Reaction Conditions for the Nitration of Naphthalene
| Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|---|
| Naphthalene | 60% Nitric Acid, 80% Sulfuric Acid | None | 50-60 | 7 | ~95 | 1-Nitronaphthalene |
| Naphthalene | Nitrating mixture | 1,4-Dioxane | - | - | 96-97 | 1-Nitronaphthalene scitepress.org |
Following the nitration step, the resulting nitro-2-(trifluoromethyl)naphthalene intermediate would undergo reduction to form 1-amino-2-(trifluoromethyl)naphthalene. The reduction of nitroaromatic compounds is a standard transformation in organic synthesis and can be achieved using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction with metals in acidic media (e.g., tin or iron in hydrochloric acid).
The final step in this sequence is the conversion of the amino group to an iodo group. This is typically accomplished through a diazotization reaction followed by treatment with an iodide salt, a process known as the Sandmeyer reaction. The amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This intermediate is then reacted with a source of iodide, such as potassium iodide, to yield the desired this compound. A general one-pot procedure for the diazotization-iodination of aromatic amines has been reported using potassium iodide, sodium nitrite, and p-toluenesulfonic acid in acetonitrile (B52724) at room temperature.
An alternative synthetic approach to this compound involves halogen exchange reactions, where a different halogen atom, such as bromine or chlorine, is replaced by iodine. This method is particularly useful if the corresponding bromo- or chloro-2-(trifluoromethyl)naphthalene is more readily accessible.
The Finkelstein reaction is a well-known method for halogen exchange, traditionally used for alkyl halides. However, an aromatic version of this reaction exists, which allows for the conversion of aryl bromides or chlorides to aryl iodides. The aromatic Finkelstein reaction is typically catalyzed by a copper(I) salt, often in combination with a ligand. Nickel complexes have also been shown to catalyze this transformation.
For the synthesis of this compound, this pathway would start with a precursor such as 1-bromo-2-(trifluoromethyl)naphthalene. This bromo derivative is a known compound and commercially available. The reaction would involve treating 1-bromo-2-(trifluoromethyl)naphthalene with an iodide salt, such as sodium iodide or potassium iodide, in the presence of a suitable catalyst system. The general conditions for a copper-catalyzed aromatic Finkelstein reaction are presented in the table below.
Table 2: General Conditions for Copper-Catalyzed Aromatic Finkelstein Reaction
| Substrate | Reagent | Catalyst | Ligand | Solvent | Temperature |
|---|---|---|---|---|---|
| Aryl Bromide/Chloride | Sodium Iodide/Potassium Iodide | Copper(I) Iodide | Diamine ligands | Polar aprotic (e.g., DMF, DMSO) | Elevated |
While specific conditions for the conversion of 1-bromo-2-(trifluoromethyl)naphthalene to its iodo counterpart are not explicitly detailed, the general principles of the aromatic Finkelstein reaction provide a viable synthetic route. The reaction is driven by the formation of a more stable copper-iodide species and can be influenced by the electronic nature of the substituents on the naphthalene ring.
Reactivity and Mechanistic Investigations of 1 Iodo 2 Trifluoromethyl Naphthalene
Cross-Coupling Reactions Involving 1-Iodo-2-(trifluoromethyl)naphthalene as an Electrophile
This compound serves as a versatile electrophile in a variety of palladium-catalyzed cross-coupling reactions. The presence of an iodine atom provides a reactive site for oxidative addition to a low-valent metal catalyst, a crucial initial step in these transformations. The electron-withdrawing trifluoromethyl group can influence the electronic properties of the naphthalene (B1677914) ring system and the reactivity of the C-I bond.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, specifically biaryl structures. This reaction involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. For this compound, this reaction provides a direct route to synthesize 1-aryl-2-(trifluoromethyl)naphthalenes.
The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron reagent, typically an arylboronic acid in the presence of a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst. beilstein-journals.org The choice of catalyst, ligand, and base is critical and can influence the reaction's efficiency and stereoselectivity. beilstein-journals.orgd-nb.info For instance, the use of Pd(PPh₃)₄ often leads to retention of configuration, whereas other catalysts like Pd(dppf)Cl₂ can lead to inversion. beilstein-journals.org
| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, KF, or Cs₂CO₃ | Toluene, THF, Dioxane/H₂O | 1-Aryl-2-(trifluoromethyl)naphthalene |
Stille Coupling Reactions
The Stille reaction is another powerful palladium-catalyzed method for C-C bond formation, coupling an organohalide with an organotin compound (organostannane). wikipedia.orglibretexts.org A key advantage of Stille couplings is the stability of organostannane reagents to air and moisture, and their tolerance of a wide array of functional groups. wikipedia.orgnrochemistry.com However, the toxicity of tin compounds is a significant drawback. wikipedia.org
The mechanism is analogous to the Suzuki coupling, involving oxidative addition of this compound to Pd(0), followed by transmetalation with the organostannane reagent, and concluding with reductive elimination to yield the coupled product. wikipedia.orgnrochemistry.com Additives such as lithium chloride can be beneficial, promoting the reaction under milder conditions. nih.gov The reaction is versatile, allowing for the coupling of various organic groups. libretexts.org
| Reactant A | Reactant B | Catalyst | Additive | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | LiCl, CuI | DMF, THF, Toluene | 1-R-2-(trifluoromethyl)naphthalene |
Sonogashira Coupling Reactions
The Sonogashira coupling is the preeminent method for forming C(sp²)-C(sp) bonds, specifically by coupling aryl or vinyl halides with terminal alkynes. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. wikipedia.orgorganic-chemistry.org This methodology allows for the direct synthesis of 1-alkynyl-2-(trifluoromethyl)naphthalenes.
The catalytic cycle involves two interconnected parts. In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) is followed by transmetalation with a copper(I) acetylide, and then reductive elimination. wikipedia.org The copper cycle facilitates the formation of the crucial copper(I) acetylide intermediate from the terminal alkyne, copper(I) salt, and base. wikipedia.org While the classic protocol requires anaerobic conditions, modern variations, including copper-free versions, have been developed. libretexts.orgorganic-chemistry.org The reactivity of the halide partner is a key factor, with iodides being significantly more reactive than bromides or chlorides, often allowing for reactions at room temperature. wikipedia.org
| Reactant A | Reactant B | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | NEt₃ or Piperidine | THF, Dioxane, DMF | 1-(Alkynyl)-2-(trifluoromethyl)naphthalene |
Heck Reactions
The Heck reaction creates substituted alkenes by coupling organic halides with alkenes in the presence of a palladium catalyst and a base. libretexts.org This reaction is a powerful tool for C-C bond formation, formally substituting a vinylic hydrogen with the organic group from the halide. mdpi.com
The accepted mechanism involves oxidative addition of this compound to the Pd(0) catalyst. libretexts.org The resulting Pd(II) complex then coordinates to the alkene. This is followed by migratory insertion of the alkene into the palladium-aryl bond. The final steps are a β-hydride elimination, which forms the product alkene, and reductive elimination of HX from the palladium complex, which, in the presence of a base, regenerates the active Pd(0) catalyst. libretexts.org The reaction typically shows high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene double bond due to steric factors. mdpi.com
| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|---|
| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ with PPh₃ | Et₃N or AcONa | DMF, DMAc, Acetonitrile (B52724) | 1-(Alkenyl)-2-(trifluoromethyl)naphthalene |
Ni(0)-Catalyzed Oxidative Addition Mechanisms with Aryl Halides
Nickel-catalyzed cross-coupling reactions are gaining prominence as a cost-effective alternative to palladium. The oxidative addition of an aryl halide to a Ni(0) center is the fundamental first step in these catalytic cycles. acs.orgresearchgate.net Unlike palladium, which generally follows a two-electron pathway, nickel's propensity to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) opens up more complex mechanistic possibilities. researchgate.net
The oxidative addition of aryl halides to Ni(0) can proceed through several pathways, including a concerted two-electron mechanism leading to a square-planar Ni(II)-aryl species, or stepwise one-electron radical pathways. acs.orgnih.govescholarship.org The operative mechanism is highly dependent on the electronic properties of the phosphine (B1218219) ligand, the substituents on the aryl halide, and the identity of the halide itself. nih.govescholarship.org For example, reactions of Ni(0) complexes with some aryl halides can yield paramagnetic Ni(I) species alongside the expected Ni(II) oxidative addition products. acs.orgresearchgate.net
Electron Transfer Pathways
Recent studies have shown that when a radical pathway is operative in the oxidative addition of aryl halides to Ni(0), it often proceeds via an outer-sphere electron transfer (SET). nih.govescholarship.org This mechanism is distinct from a halogen atom abstraction pathway. nih.gov In the SET process, the Ni(0) complex donates a single electron into the σ* antibonding orbital of the carbon-halogen bond of the aryl halide. rsc.org This transfer results in the formation of a cationic nickel(I) species and an aryl halide radical anion. rsc.org The radical anion is typically unstable and rapidly cleaves to produce an aryl radical and a halide anion. rsc.org The resulting aryl radical and Ni(I) species can then recombine to form the formal oxidative addition product, ArNi(II)X. rsc.org The preference for SET versus a concerted pathway is influenced by factors such as the reduction potential of the aryl halide. nih.gov
Ligand and Substrate Electronic Effects
The reactivity of this compound in cross-coupling reactions is significantly influenced by the electronic properties of both the ligands on the metal catalyst and the substrates involved. The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, plays a crucial role in the electronic nature of the naphthalene system. smolecule.comnih.gov This electron-withdrawing effect deactivates the aromatic ring, which can influence the rates of oxidative addition in catalytic cycles. nih.gov
The electronic properties of ligands attached to the metal center (e.g., palladium or copper) are also critical. Electron-donating ligands can increase the electron density on the metal, which may facilitate the oxidative addition step with the aryl iodide. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which can impact subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination.
In the context of hypervalent iodine reagents, modifying the electronic properties of the aromatic ring system can modulate reactivity. The introduction of electron-withdrawing substituents, such as a nitro group, can render the hypervalent iodine center more electron-deficient, thereby increasing its propensity toward reduction and enhancing its reactivity. acs.org
Intermolecular Competition Experiments
While specific intermolecular competition experiments involving this compound are not extensively documented in the literature, the relative reactivity of this substrate can be inferred from the electronic effects of its substituents. The presence of the electron-withdrawing trifluoromethyl group is expected to make the carbon-iodine bond more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions compared to non-fluorinated analogues.
In competition experiments, it is anticipated that this compound would react faster than 1-iodonaphthalene (B165133) due to the electronic activation provided by the -CF3 group. This is because the electron-withdrawing nature of the trifluoromethyl group lowers the activation barrier for the oxidative addition step.
Directed Metalation and Lithiation Studies
Directed metalation, particularly lithiation, is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The process involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by an organolithium reagent. The DMG, typically a heteroatom-containing functional group, coordinates to the lithium reagent, facilitating deprotonation at the adjacent position. wikipedia.orgbaranlab.org
Regioselectivity and Site Selectivity in Deprotonation
In the case of substituted naphthalenes, the regioselectivity of deprotonation is influenced by the electronic and steric properties of the substituents. For 1-(trifluoromethyl)naphthalene, metalation occurs exclusively at the 2-position. epfl.ch However, for 2-(trifluoromethyl)naphthalene, the site of metalation is dependent on the base and reaction conditions. Treatment with tert-butyllithium (B1211817) in the presence of potassium tert-butoxide results in metalation solely at the 1-position. epfl.ch In contrast, using sec-butyllithium (B1581126) with N,N,N',N'-tetramethylethylenediamine (TMEDA) leads to a mixture of products resulting from attack at the 3- and 4-positions. epfl.ch
For this compound, the directing effects of both the iodo and trifluoromethyl groups must be considered. While the trifluoromethyl group is a meta-director in electrophilic aromatic substitution, its influence on directed metalation is primarily through its strong inductive electron-withdrawing effect, which increases the acidity of adjacent protons. The iodine atom can also act as a weak directing group. The interplay of these effects would dictate the ultimate regioselectivity of deprotonation.
Influence of Trifluoromethyl Group on Metalation
The trifluoromethyl group exerts a significant influence on the regioselectivity of metalation reactions. Its strong electron-withdrawing nature increases the kinetic acidity of protons on the aromatic ring, particularly at adjacent positions. epfl.ch This inductive effect lowers the pKa of the ortho protons, making them more susceptible to deprotonation by strong bases like organolithium reagents.
In the metalation of (trifluoromethyl)naphthalenes, the -CF3 group's electronic influence is a key factor in determining the site of lithiation. epfl.ch This effect can either reinforce or compete with the directing ability of other substituents present on the naphthalene ring, leading to complex regiochemical outcomes depending on the specific substrate and reaction conditions.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for the functionalization of aromatic compounds. The regiochemical outcome of EAS on a substituted naphthalene ring is governed by the electronic and steric effects of the existing substituents. youtube.com These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.
Regiochemical Control by Substituents
In this compound, both the iodo and trifluoromethyl groups are deactivating towards electrophilic aromatic substitution. The trifluoromethyl group is a strong deactivator and a meta-director due to its powerful electron-withdrawing inductive and resonance effects. smolecule.com The iodine atom is also a deactivating group but is considered an ortho-, para-director.
Role of Catalysts and Reagents in Electrophilic Attack
The reactivity of this compound in electrophilic substitution is significantly influenced by the electronic properties of its substituents. The trifluoromethyl (-CF₃) group is a powerful deactivating group due to its strong electron-withdrawing nature, making electrophilic attack on the naphthalene ring challenging. Conversely, the iodine atom is also deactivating but directs incoming electrophiles to the ortho and para positions. The interplay of these effects governs the regioselectivity of such reactions.
Catalysts and reagents play a crucial role in overcoming the deactivated nature of the aromatic system. Lewis acids or strong Brønsted acids are often required to activate either the substrate or the electrophile. acs.org For instance, in reactions involving hypervalent iodine reagents, zinc(II) salts like Zn(OTf)₂ or ZnBr₂ can act as Lewis acids. acs.org They coordinate to the reagent, weakening key bonds and enhancing its electrophilicity, which can facilitate the transfer of groups to or from the naphthalene derivative. acs.org
While direct electrophilic substitution on the this compound ring is not extensively documented, the formation of related structures often employs reagents that facilitate electrophilic cyclization. For example, iodine(III) reagents like diacetoxyiodobenzene, PhI(OAc)₂, can promote the electrophilic cyclization of precursors to form the iodonaphthalene core in a single step.
Furthermore, hypervalent iodine compounds, which are pivotal in many modern synthetic methods, can be activated by various means. acs.org Fluoride ions, for instance, can promote ligand exchange processes, a key step in activating these reagents for subsequent reactions. smolecule.com The modification of the electronic properties of the aromatic system in hypervalent iodine reagents, such as by introducing electron-withdrawing groups, can also enhance their reactivity by making the iodine center more electron-deficient and prone to reduction. acs.org
Other Transformations and Derived Reactivity
Beyond electrophilic reactions, this compound engages in a variety of other transformations, leveraging the unique properties of the carbon-iodine bond and the influence of the trifluoromethyl group.
Radical Reactions
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, making it a precursor for the 2-(trifluoromethyl)naphthalen-1-yl radical. This reactivity is harnessed in various radical-mediated transformations.
Hypervalent iodine(III) reagents are well-known sources of radicals under specific conditions. nih.gov Electron transfer processes involving these reagents can generate CF₃• radicals, which can then participate in a wide array of reactions. nih.gov While this is often used to introduce CF₃ groups, the aryl iodide moiety itself can be the starting point for radical generation.
Copper-mediated reactions frequently proceed through radical intermediates. The reaction of an aryl iodide like this compound with a copper(I) species can initiate a single-electron transfer (SET) process, generating an aryl radical. This is a key step in reactions like the copper-catalyzed trifluoromethylation of iodoarenes, where a Cu(I)-CF₃ species reacts with the aryl iodide. jst.go.jp
A notable application of this reactivity is in Atom Transfer Radical Addition (ATRA) reactions. In these processes, a radical is generated and adds to an unsaturated bond, with the iodine atom being transferred to terminate the chain or propagate it further. Mechanistic studies involving the reaction of trifluoromethyl radicals with iodine have been conducted to determine the kinetics of these fundamental radical steps. rsc.org The generation of CF₃• radicals from precursors like sodium trifluoromethanesulfinate in the presence of an oxidant can lead to iodotrifluoromethylation of alkenes and alkynes, a process confirmed to involve radical intermediates through electron spin resonance (ESR) studies. organic-chemistry.org
| Reaction Type | Reagents/Catalysts | Intermediate | Description |
| Copper-Mediated Trifluoromethylation | Cu powder, CF₃I | Aryl radical | A single-electron transfer from copper generates a CF₃ radical and an aryl iodide intermediate, leading to the substitution of iodine. jst.go.jp |
| Iodotrifluoromethylation | NaSO₂CF₃, I₂O₅ | CF₃• radical, β-CF₃ alkyl radical | Oxidation of NaSO₂CF₃ generates CF₃• radicals, which add to alkenes/alkynes, followed by iodine atom transfer. organic-chemistry.org |
| Radical Generation from Hypervalent Iodine Reagents | Iodine(III) Reagents, SET initiator | CF₃• radical, Aryl radical | Electron transfer to or from hypervalent iodine reagents can generate various radical species for subsequent reactions. nih.govnih.gov |
Nucleophilic Substitutions
The iodine atom of this compound is a good leaving group, making the compound a suitable substrate for nucleophilic substitution reactions. The strong electron-withdrawing effect of the ortho-trifluoromethyl group activates the C-I bond towards nucleophilic attack. These reactions are most commonly facilitated by transition metal catalysts, such as palladium or copper, in cross-coupling reactions.
In Suzuki-Miyaura coupling, this compound can be coupled with aryl boronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to form more complex biaryl systems. Similarly, it can participate in other palladium-catalyzed reactions such as Stille, Heck, and Buchwald-Hartwig aminations. The presence of the trifluoromethyl group can influence the electronic properties and stability of the organometallic intermediates in the catalytic cycle.
While classic, uncatalyzed nucleophilic aromatic substitution (SₙAr) typically requires strong activation, the ortho-CF₃ group significantly lowers the activation energy for the formation of the Meisenheimer complex intermediate, potentially allowing for substitution by strong nucleophiles under forcing conditions.
Cascade and Multicomponent Reactions
The reactivity of the C-I bond in this compound makes it an excellent starting point for cascade or multicomponent reactions, where multiple bonds are formed in a single synthetic operation. nih.govnih.gov These complex transformations offer a highly efficient route to structurally diverse molecules.
A reaction initiated at the iodo-substituted position can trigger subsequent intramolecular or intermolecular events. For example, a palladium-catalyzed cross-coupling reaction could be followed by an intramolecular cyclization. Similarly, the generation of a 2-(trifluoromethyl)naphthalen-1-yl radical can initiate a cascade cyclization by adding to a tethered alkene or alkyne. nih.gov
Multicomponent reactions involving this substrate would typically see it act as one of the core building blocks. For instance, a four-component reaction could involve the aryl iodide, an alkyne, carbon monoxide, and a nucleophile, all brought together by a palladium catalyst to construct a complex polycyclic system in one pot. The development of such reactions is a key area in modern organic synthesis, aiming for efficiency and molecular complexity. nih.govresearchgate.net While specific examples starting from this compound are specialized, the principles are well-established for aryl iodides, which serve as versatile precursors in the synthesis of complex, poly-substituted naphthalene derivatives. researchgate.netrsc.org
Advanced Applications of 1 Iodo 2 Trifluoromethyl Naphthalene in Chemical Transformations
Building Block for Complex Organic Synthesis
1-Iodo-2-(trifluoromethyl)naphthalene serves as a pivotal starting material for the synthesis of highly functionalized and complex organic structures. The carbon-iodine bond provides a reactive handle for numerous cross-coupling reactions, while the trifluoromethyl group modulates the electronic properties of the naphthalene (B1677914) ring system, influencing reactivity and conferring unique characteristics to the final products.
The C-I bond in this compound is readily activated by transition metal catalysts, particularly palladium and copper, making it an excellent electrophilic partner in a wide array of cross-coupling reactions. These reactions facilitate the introduction of diverse substituents onto the naphthalene core, leading to a vast library of polysubstituted derivatives.
Prominent among these transformations are the Suzuki-Miyaura, Sonogashira, and Heck couplings. In a typical Suzuki-Miyaura coupling, this compound reacts with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. Similarly, the Sonogashira reaction allows for the introduction of alkyne moieties by coupling with a terminal alkyne, catalyzed by both palladium and copper. These methods are distinguished by their high functional group tolerance and generally high yields.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions This table is illustrative and based on typical conditions for similar aryl iodides.
| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Aryl-substituted naphthalene |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF | Alkynyl-substituted naphthalene |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | Alkenyl-substituted naphthalene |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, XPhos | NaOtBu | Toluene | Amino-substituted naphthalene |
The functional handles on this compound are instrumental in the construction of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and other fused-ring systems. Through sequential cross-coupling and subsequent cyclization reactions, this compound can be elaborated into sophisticated molecular frameworks.
One powerful strategy involves annulation reactions, where a new ring is fused onto the existing naphthalene core. For instance, a Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of phenanthrene (B1679779) or other extended aromatic systems. Furthermore, the diene-like character of the naphthalene ring, while limited, can be exploited in Diels-Alder or other cycloaddition reactions under specific conditions, particularly when the coupling partner is highly reactive. These methods provide access to complex, three-dimensional structures that are otherwise difficult to synthesize.
The concept of iterative synthesis, where a sequence of reactions is repeated to build a molecule step-by-step, can be applied to create oligonaphthalenes—polymers consisting of repeating naphthalene units. In such a strategy, a bifunctional monomer derived from this compound is required.
For example, the starting compound could be converted to a boronic ester derivative while retaining the iodo group. This iodo-naphthaleneboronic ester can then undergo a Suzuki-Miyaura coupling with another molecule of itself, or a different functionalized naphthalene unit. By carefully controlling the reaction sequence—coupling, deprotection, and re-functionalization—chemists can precisely control the length and composition of the resulting oligonaphthalene chain. These architectures are of significant interest for their potential applications in organic electronics and materials science due to their defined conjugation lengths and tunable electronic properties.
The trifluoromethyl group is a key pharmacophore in medicinal chemistry and a critical component in materials science due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. This compound is not only a carrier of this important group but also a precursor for synthesizing more complex fluoro-organic molecules.
The iodine atom can be replaced through various transformations, including lithium-halogen exchange followed by quenching with an electrophile, or through diverse transition-metal-catalyzed reactions. This allows for the elaboration of the molecule while preserving the CF₃ group. For instance, coupling reactions can attach other fluorine-containing moieties or complex side chains, leading to novel compounds with tailored electronic and biological profiles. The resulting polysubstituted, trifluoromethylated naphthalenes are valuable targets for drug discovery programs and for the development of advanced organic materials like liquid crystals and organic light-emitting diodes (OLEDs).
Substrate in Catalytic Cycles
Beyond its role as a building block, this compound is an important substrate for studying and developing new catalytic reactions. The well-defined reactivity of its C-I bond and the influence of the CF₃ group provide a reliable model system for investigating reaction mechanisms and optimizing catalyst performance.
The general catalytic cycle for a cross-coupling reaction involving this substrate typically begins with the oxidative addition of the C-I bond to a low-valent metal center (e.g., Pd(0) or Cu(I)). This is often the rate-determining step. The subsequent steps involve transmetalation with a nucleophilic coupling partner and reductive elimination to release the final product and regenerate the active catalyst.
The efficiency, selectivity, and scope of catalytic reactions involving this compound are profoundly influenced by the ligands coordinated to the metal center. The electron-withdrawing nature of the trifluoromethyl group can make oxidative addition more challenging compared to electron-rich aryl iodides. Therefore, the development of highly active catalysts is crucial.
Research in this area focuses on synthesizing and screening new ligands to enhance catalyst performance. For palladium-catalyzed reactions, bulky and electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are often employed to promote the oxidative addition and reductive elimination steps. For copper-catalyzed reactions, nitrogen-based ligands like 1,10-phenanthroline (B135089) and 2,2'-bipyridyl have been shown to stabilize the copper center and accelerate the catalytic cycle. nih.gov By systematically varying the ligand structure and studying the reaction kinetics with this compound as the substrate, chemists can develop more robust and efficient catalysts for a broader range of challenging chemical transformations.
Table 2: Common Ligands in Catalyst Development for Aryl Iodide Coupling
| Ligand Class | Example Ligands | Metal | Targeted Reaction Type |
|---|---|---|---|
| Phosphines | PPh₃, XPhos, SPhos | Palladium | Suzuki, Heck, Buchwald-Hartwig |
| N-Heterocycles | 1,10-Phenanthroline, 2,2'-Bipyridyl | Copper | Trifluoromethylation, Sonogashira |
Exploration in Green Chemistry Protocols
The application of "this compound" in chemical transformations is increasingly being viewed through the lens of green chemistry. The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Research involving this compound, while not always explicitly labeled as "green," often employs methodologies that align with these principles, such as catalysis, atom economy, and the use of safer solvents.
One of the core tenets of green chemistry is the use of catalytic reactions over stoichiometric ones. Catalysts, used in small amounts, can facilitate reactions multiple times, thereby reducing waste. "this compound" is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in green synthesis due to their high efficiency and selectivity. wikipedia.orglibretexts.orgorganic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are pivotal in forming carbon-carbon bonds and are considered green technologies. wikipedia.orgorganic-chemistry.orgwikipedia.org These reactions often proceed with high atom economy, a key principle of green chemistry, as a large proportion of the atoms from the reactants are incorporated into the final product.
The Suzuki-Miyaura coupling , for instance, is widely recognized for its mild reaction conditions and the use of relatively non-toxic and stable organoboron reagents. researchgate.net The reaction of "this compound" with arylboronic acids, catalyzed by palladium complexes, offers a pathway to synthesize complex biaryl compounds. Developments in this area focus on using phosphine-free palladium catalysts and aqueous solvent systems to further enhance the green credentials of the process. researchgate.netnih.gov The use of bulky ligands bearing a naphthalene core has also been explored to create efficient and recyclable palladium catalysts for Suzuki-Miyaura reactions. researchgate.net
The Heck reaction , which couples aryl halides with alkenes, is another example of a palladium-catalyzed transformation that aligns with green chemistry principles. wikipedia.orglibretexts.orgorganic-chemistry.org Innovations in Heck reactions include the use of ionic liquids as recyclable reaction media and the development of phosphine-free catalysts, which are less toxic and more stable. wikipedia.orgnih.gov While specific examples detailing "this compound" in these advanced Heck protocols are not abundant, its nature as an iodoarene makes it a prime candidate for such greener methodologies. smolecule.com
The Sonogashira coupling reaction, which joins aryl halides with terminal alkynes, is another powerful tool in organic synthesis. wikipedia.orglibretexts.orgorganic-chemistry.org Efforts to make this reaction more environmentally benign include the development of copper-free Sonogashira protocols, which avoid the use of a toxic copper co-catalyst, and conducting the reaction in greener solvents like water. organic-chemistry.orgnih.govrsc.org The reactivity of the carbon-iodine bond in "this compound" makes it a suitable partner in these greener Sonogashira coupling reactions. wikipedia.orgsmolecule.com
Table 1: Green Aspects of Palladium-Catalyzed Reactions with this compound
| Reaction Type | Green Chemistry Principle | Advancement |
|---|---|---|
| Suzuki-Miyaura Coupling | Use of less hazardous reagents, milder conditions | Use of phosphine-free catalysts, aqueous media, recyclable catalysts. researchgate.netnih.gov |
| Heck Reaction | Catalytic efficiency, atom economy | Use of ionic liquids, phosphine-free catalysts, reactions in water. wikipedia.orgnih.gov |
Catalytic Trifluoromethylation
The introduction of a trifluoromethyl group into organic molecules is of great interest in medicinal and materials chemistry. beilstein-journals.org Catalytic methods for trifluoromethylation are being developed to replace stoichiometric reagents, which are often less efficient and generate more waste. Copper-catalyzed trifluoromethylation of iodoarenes, such as "this compound," using trifluoromethylating agents in the presence of a ligand like 2,2'-bipyridyl, represents a step towards greener synthesis. researchgate.netrsc.org These catalytic systems reduce the amount of copper reagent required compared to classical stoichiometric approaches. researchgate.net
Solvent-Free and Alternative Solvent Methodologies
A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Research into solvent-free synthesis, often utilizing techniques like ball milling, has shown promise for a variety of coupling reactions. nih.govresearchgate.net While specific applications of "this compound" in ball milling are yet to be extensively reported, the general success of Suzuki, Sonogashira, and Buchwald-Hartwig reactions under solvent-free conditions suggests a viable green alternative for reactions involving this compound. nih.gov
Furthermore, the use of water as a reaction solvent is highly desirable from a green chemistry perspective. The development of water-soluble catalysts and reaction conditions that allow for efficient coupling reactions in aqueous media is an active area of research. nih.gov The inherent reactivity of "this compound" in palladium-catalyzed couplings makes it a potential substrate for these emerging water-based synthetic protocols. smolecule.com
Photocatalysis
Photocatalytic reactions, which utilize light to drive chemical transformations, often proceed under mild conditions and can offer alternative, greener synthetic routes. mdpi.comresearchgate.net While the direct photocatalytic applications of "this compound" are not yet well-documented, the photocatalytic degradation of naphthalene on various surfaces has been studied, indicating the potential for photochemical reactivity within the naphthalene core. mdpi.comresearchgate.net The development of photocatalytic cross-coupling reactions could provide a more energy-efficient and sustainable method for the functionalization of this compound.
Analytical and Computational Approaches in the Study of 1 Iodo 2 Trifluoromethyl Naphthalene
Spectroscopic Characterization Techniques
The definitive identification and characterization of 1-iodo-2-(trifluoromethyl)naphthalene rely on a suite of advanced analytical techniques. Spectroscopic methods are paramount in elucidating the molecular structure, confirming its elemental composition, and assessing its purity. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint based on its atomic and electronic constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR are the most informative.
¹H NMR Spectroscopy: Proton NMR is used to identify the number and environment of hydrogen atoms. hmdb.ca In this compound, the six protons on the naphthalene (B1677914) ring system are expected to appear in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). beilstein-journals.orgrsc.org The signals would exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons. docbrown.info The precise chemical shifts and coupling constants are sensitive to the positions of the iodo and trifluoromethyl substituents, which influence the electron density distribution across the aromatic rings. researchgate.netreddit.com
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. hmdb.ca The spectrum of this compound would display eleven distinct signals, one for each carbon atom. Key signals include the carbon atom bonded to the iodine (C-I), which would be shifted upfield compared to an unsubstituted carbon, and the carbon bonded to the trifluoromethyl group (C-CF₃). The CF₃ group's carbon signal is characteristically split into a quartet due to coupling with the three fluorine atoms. beilstein-journals.orgrsc.org The other aromatic carbon signals provide further confirmation of the naphthalene framework. mdpi.com
¹⁹F NMR Spectroscopy: As the compound contains fluorine, ¹⁹F NMR is a particularly powerful and sensitive technique for its characterization. wikipedia.orgbiophysics.org The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly receptive to NMR analysis. wikipedia.org The trifluoromethyl group in this compound is expected to produce a single, sharp signal (a singlet in a proton-decoupled spectrum) in the ¹⁹F NMR spectrum. beilstein-journals.orgrsc.org The chemical shift of this signal is characteristic of the CF₃ group attached to an aromatic ring and is sensitive to the electronic effects of the adjacent iodine atom. acs.orgacs.org Its large chemical shift dispersion makes it a clear marker for the presence and environment of the trifluoromethyl group. wikipedia.orgnih.gov
| Technique | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H NMR | Aromatic Protons | ~7.5 - 8.5 | Multiplets (m) | Six distinct proton signals on the naphthalene ring system. beilstein-journals.orgrsc.org |
| ¹³C NMR | Aromatic Carbons | ~120 - 140 | Singlets (s) | Multiple signals corresponding to the carbon framework. beilstein-journals.orgrsc.org |
| C-I | ~90 - 100 | Singlet (s) | Carbon directly bonded to the iodine atom. | |
| CF₃ | ~120 - 130 | Quartet (q) | Signal split by coupling to the three fluorine atoms (JCF). beilstein-journals.org | |
| ¹⁹F NMR | CF₃ | ~ -60 | Singlet (s) | Characteristic shift for an aromatic CF₃ group. beilstein-journals.orgrsc.org |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise molecular weight and verify the elemental composition of a compound. longdom.orgpnnl.gov Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, often to within a few parts per million (ppm). longdom.org For this compound (molecular formula C₁₁H₆F₃I), HRMS can confirm this composition by measuring its exact mass. This high level of precision allows for the unambiguous differentiation between molecules with very similar nominal masses but different elemental formulas. nih.gov The technique is essential for confirming the identity of newly synthesized compounds and for detecting trace-level components in a sample. pnnl.govrsc.org
X-ray Diffraction Analysis for Solid-State Structures
For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure. nih.govspringernature.com This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The analysis provides precise data on bond lengths, bond angles, and torsional angles within the molecule. Furthermore, it reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as packing forces. mdpi.com While a specific crystal structure for this compound is not widely published, analysis of related naphthalene derivatives shows that this technique is invaluable for establishing the exact geometry and conformation of the molecule in the solid state. researchgate.netunt.edu
Chromatographic Methods for Purity and Isomer Separation (e.g., HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers. rsc.org High-Performance Liquid Chromatography (HPLC) is a particularly common and powerful method for this purpose. unibe.ch A reversed-phase HPLC method, typically employing a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the nonpolar aromatic compound from more polar or less polar impurities. nih.govnih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions, and the area of the peak in the chromatogram is proportional to its concentration, allowing for quantitative purity analysis. researchgate.netresearchgate.net
Computational Chemistry and Modeling Studies
In conjunction with experimental analysis, computational chemistry provides powerful insights into the properties and reactivity of this compound. These theoretical approaches can model molecular structures, predict spectroscopic properties, and elucidate reaction mechanisms at the electronic level.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com DFT calculations are widely applied to study aromatic systems like naphthalene and its derivatives. mdpi.comssrn.com For this compound, DFT can be used to:
Optimize Molecular Geometry: Calculations can predict the most stable three-dimensional structure of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray diffraction.
Analyze Electronic Properties: DFT is used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netsamipubco.com The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition properties. ssrn.com A smaller gap generally suggests higher reactivity.
Elucidate Reaction Mechanisms: DFT can model the energy profiles of chemical reactions involving this compound. This includes identifying transition states and intermediates, which helps in understanding the mechanistic pathways of reactions such as nucleophilic substitution or metal-catalyzed cross-coupling, where this compound might serve as a substrate. scispace.commontclair.edu
Predict Spectroscopic Data: Theoretical calculations can simulate NMR chemical shifts and vibrational frequencies. nih.gov These predicted spectra can aid in the assignment and interpretation of experimental results.
Investigation of Steric and Electronic Effects on Reactivity
The reactivity of this compound is significantly influenced by the steric and electronic properties of the iodo and trifluoromethyl substituents. These groups, positioned adjacent to each other on the naphthalene ring, create a unique chemical environment that governs the molecule's behavior in chemical reactions.
The trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property reduces the electron density of the naphthalene ring system, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution, provided a suitable leaving group is present. The electron-withdrawing nature of the -CF3 group can be quantified by its Hammett constant. A study on trifluoromethylated naphthalene derivatives has shown that the presence of -CF3 groups significantly impacts the electronic properties of the molecule. nih.gov The more -CF3 groups attached to the naphthalene ring, the more sensitive the system is to the electronic effects of other substituents. nih.gov
The iodine atom, while also electronegative, is a large and polarizable substituent. Its size contributes significantly to steric hindrance around the C1 position of the naphthalene ring. This steric bulk can impede the approach of reagents, thereby slowing down reaction rates or directing reactions to other, less hindered positions on the molecule. In reactions involving the C-I bond, such as cross-coupling reactions, the steric hindrance from the adjacent -CF3 group can influence the coordination of the metal catalyst.
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Iodo (-I) | C1 | Weakly deactivating (inductive) | High | Can hinder the approach of reagents at the C1 and peri (C8) positions. Can be a leaving group in substitution reactions. |
| Trifluoromethyl (-CF3) | C2 | Strongly deactivating (inductive and resonance) | Moderate | Reduces electron density of the ring, making it less reactive towards electrophiles and more reactive towards nucleophiles. |
These combined effects make this compound a unique substrate for synthetic transformations. The electron-deficient nature of the ring, coupled with the presence of a versatile C-I bond, allows for a range of potential reactions, the outcomes of which are dictated by a delicate balance of steric and electronic factors.
Quantum Chemical Approaches to Reaction Dynamics
Quantum chemical methods provide a powerful theoretical framework for understanding the reaction dynamics of molecules like this compound at an atomic level. These computational approaches allow for the detailed exploration of reaction mechanisms, transition states, and the influence of molecular structure on reactivity, complementing experimental studies.
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and reactivity of organic molecules. mdpi.comhakon-art.com For this compound, DFT calculations can be employed to determine various molecular properties that are key to understanding its reactivity. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap generally indicates higher reactivity. hakon-art.com
The reaction pathways of this compound can be modeled to elucidate reaction mechanisms. For example, in a potential nucleophilic substitution reaction, quantum chemical calculations can map out the potential energy surface, identifying the transition state structure and its associated activation energy. This information provides insight into the feasibility and kinetics of the reaction. Similarly, for metal-catalyzed cross-coupling reactions involving the C-I bond, computational models can be used to study the different steps of the catalytic cycle, such as oxidative addition and reductive elimination, and to understand how the steric and electronic properties of the substituents influence the efficiency of the catalyst.
The table below outlines key parameters that can be calculated using quantum chemical methods and their significance in predicting the reactivity of this compound.
| Calculated Parameter | Significance |
| HOMO-LUMO Gap | Indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Reveals the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. |
| Transition State Geometry and Energy | Determines the activation barrier of a reaction, providing insights into the reaction rate and mechanism. |
| Bond Dissociation Energy (e.g., of the C-I bond) | Predicts the likelihood of bond cleavage in reactions such as photolysis or radical reactions. |
Conclusion and Future Directions
Summary of Current Research on 1-Iodo-2-(trifluoromethyl)naphthalene
This compound is a halogenated aromatic compound characterized by a naphthalene (B1677914) backbone substituted with both an iodine atom and a trifluoromethyl (CF3) group. smolecule.com This unique combination of substituents, an electrophilic iodine atom and a strongly electron-withdrawing trifluoromethyl group, confers significant reactivity and makes it a valuable intermediate in organic synthesis. smolecule.com Current research primarily focuses on its role as a building block for constructing more complex molecular architectures for potential use in pharmaceuticals and materials science. smolecule.com
The synthesis of this compound can be accomplished through several routes. One common strategy involves the sequential functionalization of a naphthalene derivative. smolecule.com For instance, a multi-step synthesis can be performed starting from iodonitronaphthalene, which is converted to (trifluoromethyl)nitronaphthalene, then to (trifluoromethyl)aminonaphthalene, and finally to a (trifluoromethyl)iodonaphthalene. jst.go.jp Another approach involves the direct conversion of diiodonaphthalenes. jst.go.jp Copper-mediated cross-coupling reactions have also proven effective; the reaction of 1-iodonaphthalene (B165133) with trifluoromethyl iodide in the presence of copper powder can yield the target compound. smolecule.com
As a synthetic intermediate, this compound participates in a variety of chemical transformations. Its structure makes it a suitable partner in cross-coupling reactions, such as Suzuki or Stille reactions, which are instrumental in forming complex aromatic systems. smolecule.com The presence of the trifluoromethyl group influences the electronic properties of the naphthalene ring, directing electrophiles to specific positions in electrophilic substitution reactions. smolecule.com Furthermore, it can be involved in radical reactions, particularly those utilizing hypervalent iodine reagents to generate trifluoromethyl radicals. smolecule.com Research has highlighted its utility in creating derivatives that may serve as new drug candidates or as components for advanced materials with specific electronic or optical properties. smolecule.com
Emerging Trends in Halogenated and Trifluoromethylated Naphthalene Chemistry
The chemistry of halogenated and trifluoromethylated naphthalenes is a dynamic field, driven by the quest for novel materials and bioactive compounds. The introduction of halogen and trifluoromethyl groups onto the naphthalene scaffold significantly alters the molecule's physical, chemical, and biological properties. nih.govmdpi.com
A significant emerging trend is the exploration of unique intermolecular interactions in highly fluorinated and halogenated aromatic systems. rsc.org Research into perfluorohalogenated naphthalenes (PFXNaPs) has revealed their potential for forming new types of σ-hole and π-hole bonds. These non-covalent interactions are crucial in crystal engineering and the design of organic crystalline materials with tailored properties, where the electrostatic interactions and dispersion forces govern the unique stacking arrangements. rsc.org
In medicinal chemistry, trifluoromethylated naphthalenes are being incorporated into drug candidates to enhance their pharmacological profiles. The trifluoromethyl group is known to improve metabolic stability, binding affinity, and cell membrane permeability. Recent studies have focused on designing naphthalene-based diarylamides as potent pan-Raf kinase inhibitors for anti-melanoma activity, demonstrating the therapeutic potential of these scaffolds. nih.gov The development of multisubstituted naphthalenes is a key area, with new synthetic methods enabling the creation of a wide range of functionalized compounds for various applications in pharmaceuticals, agrochemicals, and materials chemistry. rsc.org
Furthermore, there is a growing interest in using trifluoromethylated naphthalenes as highly sensitive molecular probes to study substituent effects in aromatic systems. mdpi.com The strong electron-withdrawing nature of the CF3 group amplifies the sensitivity of the naphthalene system to electronic changes caused by other substituents, providing a powerful tool for physical organic chemistry studies. mdpi.comresearchgate.net The development of novel synthetic methodologies, such as palladium-catalyzed dearomatization reactions, is also expanding the toolkit for constructing complex fused polycyclic skeletons from naphthalene precursors. acs.org
Future Research Avenues for Novel Transformations and Applications
Building on current knowledge and emerging trends, future research on this compound and related compounds is poised to explore several promising avenues. A primary focus will be the development of more efficient and selective synthetic transformations. This includes advancing catalytic methods, such as copper-catalyzed trifluoromethylation reactions, to improve yields and broaden the substrate scope under milder conditions. researchgate.net Exploring novel catalytic cycles and reagents for introducing trifluoromethyl groups will remain a key objective. acs.org
In the realm of materials science, future work will likely concentrate on harnessing the unique electronic properties of halogenated and trifluoromethylated naphthalenes. Based on the understanding of σ-hole and π-hole interactions, researchers can design and synthesize novel organic semiconductors, liquid crystals, and other functional materials with precisely controlled solid-state structures and optoelectronic properties. rsc.org The application of these compounds as building blocks for polymers with enhanced thermal stability and specific optical characteristics is another area ripe for exploration. smolecule.com
From a pharmaceutical perspective, this compound serves as a valuable starting point for generating libraries of complex molecules for drug discovery. Future research will involve using it as a scaffold to synthesize new classes of bioactive compounds, moving beyond kinase inhibitors to target other enzymes and receptors. nih.gov Investigating the biological activities of its derivatives, including potential toxicological and mechanistic studies, will be crucial for translating these chemical entities into therapeutic agents. smolecule.com The development of naphthalene-based compounds as probes for studying biological systems also represents a significant research direction. mdpi.com Finally, exploring the dearomatization of such electron-deficient naphthalene systems could provide access to novel three-dimensional molecular frameworks with interesting biological and material properties. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Iodo-2-(trifluoromethyl)naphthalene, and how can reaction conditions be optimized to improve yields?
- Methodology : The synthesis typically involves halogenation or coupling reactions. For example, iodination of 2-(trifluoromethyl)naphthalene using iodine monochloride (ICl) in the presence of a Lewis acid (e.g., FeCl₃) under controlled temperatures (0–25°C) can yield the target compound. Optimize solvent polarity (e.g., dichloromethane or chloroform) and stoichiometric ratios (1:1.2 substrate-to-iodine) to minimize side reactions. Monitor purity via HPLC and confirm structure using <sup>19</sup>F NMR to detect trifluoromethyl group integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology : Use a combination of <sup>1</sup>H NMR, <sup>13</sup>C NMR, and <sup>19</sup>F NMR to confirm regiochemistry and substituent effects. Key signatures include:
- <sup>19</sup>F NMR : A singlet near δ -60 ppm for the CF₃ group.
- <sup>1</sup>H NMR : Downfield shifts for aromatic protons adjacent to iodine (δ 7.5–8.5 ppm).
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 322.0). Pair with IR spectroscopy to confirm C-I stretches (500–600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported toxicity data for halogenated naphthalene derivatives?
- Methodology :
Systematic Review : Follow the ATSDR framework (Appendix B) to screen and prioritize studies based on inclusion criteria (e.g., route of exposure, species, endpoints like hepatic or renal effects) .
Risk of Bias Assessment : Use tools like Table C-6/C-7 to evaluate study design (e.g., randomization, dose reporting) and exclude biased data .
Meta-Analysis : Statistically integrate data from high-confidence studies to identify dose-response trends or species-specific discrepancies .
Q. What in vitro models are suitable for studying the toxicokinetics of this compound, and what endpoints should be measured?
- Methodology :
- Hepatocyte Models : Use primary human hepatocytes or HepG2 cells to assess metabolic stability and CYP450-mediated oxidation.
- Blood-Brain Barrier (BBB) Models : Employ co-cultures of endothelial cells and astrocytes to measure permeability (Papp) and potential neurotoxicity.
- Key Endpoints : Quantify metabolites via LC-MS/MS, monitor glutathione depletion (indicator of oxidative stress), and measure mitochondrial membrane potential (JC-1 assay) .
Q. How do computational methods predict the environmental persistence of this compound, and what parameters are critical for modeling its biodegradation pathways?
- Methodology :
- QSAR Modeling : Use EPI Suite™ to estimate biodegradation half-life (BIOWIN models) and bioaccumulation potential (log Kow).
- Molecular Dynamics Simulations : Analyze binding affinity to soil organic matter (e.g., humic acids) to predict adsorption coefficients (Koc).
- Critical Parameters : Hydrolysis rate (pH-dependent), photodegradation susceptibility (UV-Vis spectra), and microbial degradation pathways (MetaPath predictions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
